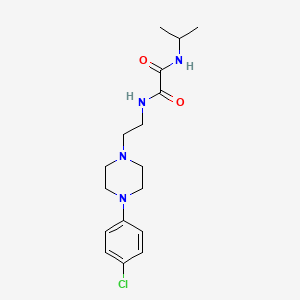

![molecular formula C19H18N4O3S B2548173 1-(苯并[d]噻唑-2-基)-3-(1-(3-甲氧基苯基)-5-氧代吡咯烷-3-基)脲 CAS No. 894021-43-3](/img/structure/B2548173.png)

1-(苯并[d]噻唑-2-基)-3-(1-(3-甲氧基苯基)-5-氧代吡咯烷-3-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

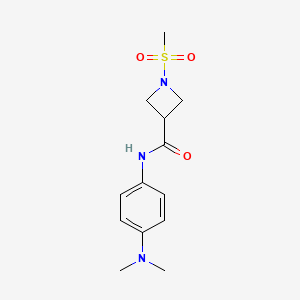

The compound 1-(Benzo[d]thiazol-2-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a urea derivative that is part of a broader class of compounds known for their potential biological activities. Urea derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including enzyme inhibition and anticancer activities .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of isocyanates with primary or secondary amines. In the case of 1-(Benzo[d]thiazol-2-yl)urea derivatives, the synthesis may involve the condensation of benzo[d]thiazol-2-yl ethanamine with substituted phenyl isocyanates under mild conditions . The synthesis of similar compounds has been reported, where various substituted amines and triphosgene are used in the presence of a base . These methods provide a versatile approach to creating a wide array of urea derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of urea derivatives can be elucidated using spectroscopic techniques such as NMR, IR, MS, and HRMS. Single-crystal X-ray diffraction is also employed to confirm the structure of these compounds in the crystalline state . The molecular structure is crucial as it can influence the biological activity of the compound, including its ability to interact with biological targets such as enzymes or receptors.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including the formation of complexes with other molecules. For instance, the association of N-(pyridin-2-yl),N'-substituted ureas with benzoates and 2-amino-1,8-naphthyridines has been studied, revealing the importance of hydrogen bonding in complex formation . The electronic properties of substituents can significantly affect the association and stability of these complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds, determining their distribution, metabolism, and excretion in biological systems. The electronic properties of substituents on the urea moiety can also affect the compound's reactivity and interaction with biological targets .

Biological Activity Analysis

Urea derivatives have been extensively studied for their biological activities. Some compounds in this class have shown promising anticancer effects, with certain derivatives exhibiting significant cytotoxicity against cancer cell lines . Others have demonstrated enzyme inhibition properties, such as the inhibition of acetylcholinesterase and butyrylcholinesterase, which are important targets in the treatment of neurodegenerative diseases . The modification of the urea moiety, such as the introduction of alkyl or aryl groups, can lead to variations in biological activity, including reduced toxicity and enhanced therapeutic potential .

科学研究应用

药物化学应用

脲和苯并噻唑衍生物,如1-(苯并[d]噻唑-2-基)-3-(1-(3-甲氧基苯基)-5-氧代吡咯烷-3-基)脲,已证明具有广泛的生物活性,使其在药物化学中非常重要。这些化合物已被探索其作为治疗剂的潜力,包括它们在治疗类风湿关节炎、系统性红斑狼疮以及作为杀真菌剂和除草剂在农业应用中的作用(Rosales-Hernández 等人,2022 年)。这些衍生物的合成和生物学评估突出了它们在药物开发中的多功能性和潜力,突出了苯并噻唑部分及其衍生物在新药效团发现中的重要性。

药物设计与开发

脲独特的氢键合能力使其成为药物设计中必不可少的官能团,在药物-靶标相互作用中发挥着关键作用。各种脲衍生物已被研究用于调节生物靶标,包括激酶、NAMPT、可溶性环氧合酶和 mTOR 等。这些研究肯定了脲在药物化学中的重要性,促进了具有增强生物活性和更好药代动力学特征的分子设计(Jagtap 等人,2017 年)。

环境与分析化学

在环境和分析化学中,脲衍生物用作检测各种金属离子的化学传感器。它们的结构和电子特征,富含氮、硫和氧等杂原子,提供了作为金属离子配体的配位位点。这种能力使它们成为检测和定量环境、农业和生物样品中金属离子的宝贵工具,展示了它们在制药应用之外的多功能性(Al-Saidi & Khan,2022 年)。

属性

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-26-14-6-4-5-13(10-14)23-11-12(9-17(23)24)20-18(25)22-19-21-15-7-2-3-8-16(15)27-19/h2-8,10,12H,9,11H2,1H3,(H2,20,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCGDYCKRABVDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d]thiazol-2-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Aminomethyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one;hydrochloride](/img/no-structure.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2548092.png)

![4-Aza-tricyclo[5.2.2.02,6]undecane](/img/structure/B2548096.png)

![N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide](/img/structure/B2548098.png)

![2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2548101.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide](/img/structure/B2548103.png)

![N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine](/img/structure/B2548104.png)

![3,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2548106.png)

![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde](/img/structure/B2548108.png)